2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a piperidine ring, making it a valuable asset in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-ethynylpiperidine with an appropriate amino compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group and piperidine ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminopiperidin-1-yl)ethanol: Similar structure but with an ethanol group instead of an ethynyl group.
2-(1-Ethylpiperidin-4-yl)ethanamine: Contains an ethyl group instead of an ethynyl group.
1-[4-(2-aminoethyl)piperidin-1-yl]ethan-1-one: Similar structure with an aminoethyl group.
Uniqueness
2-Amino-1-(4-ethynylpiperidin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where the ethynyl group plays a critical role .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-amino-1-(4-ethynylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-2-8-3-5-11(6-4-8)9(12)7-10/h1,8H,3-7,10H2 |
InChI Key |
ZINCCDBIUQRQDX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
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